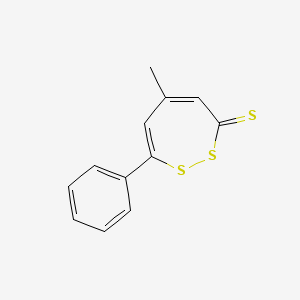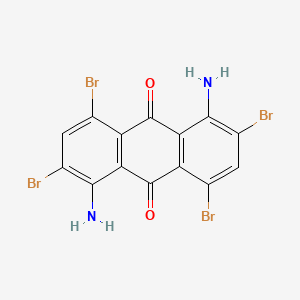
1,5-Diamino-2,4,6,8-tetrabromoanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diamino-2,4,6,8-tetrabromoanthraquinone: is a chemical compound with the molecular formula C14H6Br4N2O2 and a molecular weight of 553.82564 g/mol . It is a derivative of anthraquinone, characterized by the presence of amino and bromine substituents on the anthraquinone core. This compound is known for its vibrant color and is used in various industrial applications, particularly in the dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Diamino-2,4,6,8-tetrabromoanthraquinone can be synthesized through a multi-step process involving the bromination of anthraquinone followed by amination. The typical synthetic route involves:
Bromination: Anthraquinone is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2, 4, 6, and 8 positions.
Amination: The brominated anthraquinone is then subjected to amination using ammonia or an amine source to introduce amino groups at the 1 and 5 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Diamino-2,4,6,8-tetrabromoanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,5-Diamino-2,4,6,8-tetrabromoanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Widely used in the dye and pigment industry for the production of vibrant and stable colors.
Mécanisme D'action
The mechanism of action of 1,5-diamino-2,4,6,8-tetrabromoanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and amino groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1,5-Diaminoanthraquinone: Lacks bromine substituents, making it less reactive in certain chemical reactions.
2,4,6,8-Tetrabromoanthraquinone: Lacks amino groups, limiting its applications in biological systems.
1,5-Diamino-2,4-dibromoanthraquinone: Contains fewer bromine atoms, affecting its chemical properties and reactivity.
Uniqueness: 1,5-Diamino-2,4,6,8-tetrabromoanthraquinone is unique due to the presence of both amino and bromine substituents, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound .
Propriétés
Numéro CAS |
81-56-1 |
|---|---|
Formule moléculaire |
C14H6Br4N2O2 |
Poids moléculaire |
553.8 g/mol |
Nom IUPAC |
1,5-diamino-2,4,6,8-tetrabromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Br4N2O2/c15-3-1-5(17)11(19)9-7(3)13(21)10-8(14(9)22)4(16)2-6(18)12(10)20/h1-2H,19-20H2 |
Clé InChI |
KNOYUKKOVLJJRM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=C1Br)N)C(=O)C3=C(C2=O)C(=C(C=C3Br)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



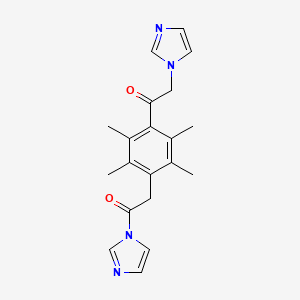
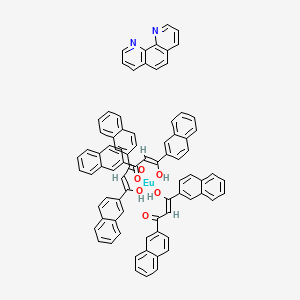

![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)
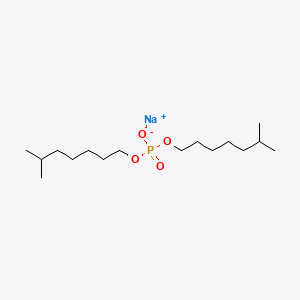
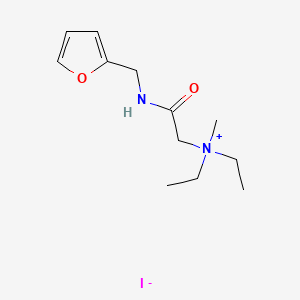



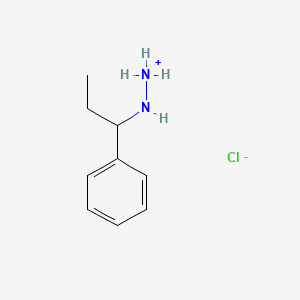
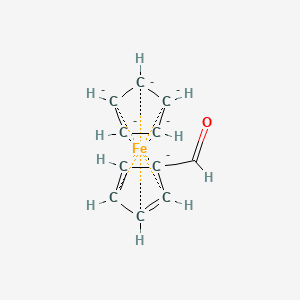
![2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride](/img/structure/B13777609.png)
